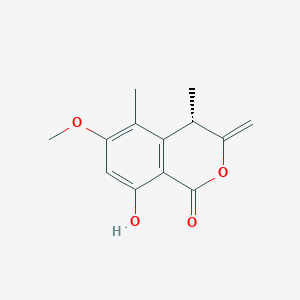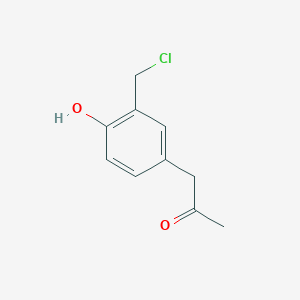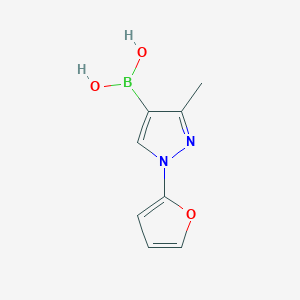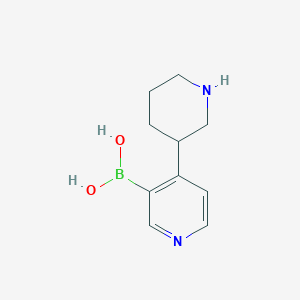
3'-Chloro-5'-trifluoromethoxy-2,2,2-trifluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C9H3ClF6O2 and a molecular weight of 292.56 g/mol . This compound is characterized by the presence of multiple fluorine atoms, a chlorine atom, and a trifluoromethoxy group attached to an acetophenone core. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone typically involves multiple steps. One common method starts with the nitration of 3’-chloro-2,2,2-trifluoroacetophenone, followed by reduction, chlorination, and deamination . The reaction conditions are generally mild, and the process is designed to be cost-effective and straightforward.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of Grignard reagents and trifluoroacetyl compounds. For example, 3,5-dichlorobromobenzene can react with isopropyl magnesium chloride-lithium chloride in tetrahydrofuran to form the Grignard reagent, which then reacts with methyl trifluoroacetate . This method is preferred for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen substitution reactions are common, where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Medicine: It is a key intermediate in the production of certain drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the context of its use . The exact pathways and targets are often determined through detailed biochemical studies and assays.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone include:
- 3’,5’-Dichloro-2,2,2-trifluoroacetophenone
- 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone
Uniqueness
What sets 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone apart is its trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high chemical stability and reactivity .
Propiedades
Fórmula molecular |
C9H3ClF6O2 |
|---|---|
Peso molecular |
292.56 g/mol |
Nombre IUPAC |
1-[3-chloro-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H3ClF6O2/c10-5-1-4(7(17)8(11,12)13)2-6(3-5)18-9(14,15)16/h1-3H |
Clave InChI |
IWMHIMFUEYTDRU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)

![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)

![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
![methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14074639.png)
![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)

